![molecular formula C33H31N3O7S B1683080 N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide CAS No. 307002-73-9](/img/structure/B1683080.png)
N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide
Overview
Description
WAY170523 is a selective and potent inhibitor of MMP-13(IC50 values are 17, 945, > 1000 and > 10000 nM for MMP-13, MMP-9, TACE and MMP-1 respectively). MMPs (matrix metalloproteinases) are commonly known to be involved in the degradation of various extracellular matrix proteins.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Ameltolide Analogues : Ameltolide and its derivatives, including N-[2-[4-[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenylamino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide, have been studied for their anticonvulsant activities. These compounds exhibited higher efficacy and protective index after oral administration compared to the parent drug, ameltolide (Lambert et al., 1995).
Nonproteinogenic Amino Acids Synthesis : The compound has been involved in the synthesis of novel nonproteinogenic amino acids. This research represents a significant contribution to the field of amino acid chemistry and peptide synthesis (Monteiro et al., 2010).
Development of Aromatic Polyamides : This compound has played a role in the synthesis of new aromatic polyamides containing s-triazine rings in the main chain, highlighting its importance in polymer chemistry (Sagar et al., 1997).
Biological and Pharmacological Activities
Anticonvulsant Properties : Studies have demonstrated the anticonvulsant properties of 4-amino-N-(2,6-dimethylphenyl)benzamide, a related compound, in comparison with other antiepileptic drugs. This provides a basis for exploring the therapeutic potential of its derivatives (Clark, 1988).
Chelating Activity Study : Research involving derivatives of this compound has been conducted to investigate their chelating activities, which can be significant for environmental and medicinal chemistry applications (Al-Mathkuri et al., 2020).
Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is crucial for understanding its potential therapeutic applications (Brown-Proctor et al., 1999).
properties
IUPAC Name |
N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMEEAGJWMFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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